molecular formula C35H46As2N2O6S6 B585496 Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3 CAS No. 946135-47-3

Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3

Cat. No.: B585496
CAS No.: 946135-47-3
M. Wt: 933.0 g/mol
InChI Key: UDHHTMYURAAYGN-UHFFFAOYSA-N
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Description

“Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” is a chemical compound with the molecular formula C35H46As2N2O6S6 and a molecular weight of 932.98 . It is used as a reference standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C35H46As2N2O6S6 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 932.98 . No further physical or chemical properties were found in the available resources.

Scientific Research Applications

  • Aggregation Tendency in Aqueous Solution

    A study by Kussler & Balli (1989) on bis(dimethinemerocyanine) dyes, which are structurally related to Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3, explores their aggregation behavior in water and organic solvents. This research is significant for understanding the behavior of similar compounds in different solvents, which can be crucial for their application in scientific research (Kussler & Balli, 1989).

  • Structural Analysis of Sulfur-Nitrogen Compounds

    Haas et al. (1996) provide insights into the crystal and molecular structures of acyclic sulfur-nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine. Their findings contribute to the broader understanding of similar sulfur-containing compounds, potentially applicable to this compound (Haas et al., 1996).

  • Sulfurane and Sulfurane Oxides Synthesis and Reactions

    Kitazume & Shreeve (1978) explore the synthesis and reactions of stable fluorinated sulfuranes and sulfurane oxides. This research could provide context for similar reactions and stability considerations in the synthesis of this compound (Kitazume & Shreeve, 1978).

  • Properties of Heterocyclic Carbonium Systems

    Research by Mezheritskaya et al. (1977) on the synthesis and properties of heterocyclic carbonium systems, including Bis(4,4,5,5-tetramethyl-2-dioxolano) trimethylidynecyanine, may offer insights into the properties and behaviors of similar compounds like this compound (Mezheritskaya et al., 1977).

  • Supramolecular Structures of J-Aggregates in Solution

    Berlepsch et al. (2000) investigate the supramolecular structures of J-aggregates formed by carbocyanine dyes in solution. This research could be relevant for understanding the aggregation and molecular interaction behaviors of this compound (Berlepsch et al., 2000).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3 involves the reaction of two different starting materials to form the final product. The first starting material is a dithiarsolanyl compound, which will react with the second starting material, a sulfobutyl cyanine dye, to form the desired product. The reaction will involve the formation of a covalent bond between the two starting materials, resulting in the formation of the final product.", "Starting Materials": ["Dithiarsolanyl compound", "Sulfobutyl cyanine dye"], "Reaction": ["Step 1: Dissolve the dithiarsolanyl compound in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add the sulfobutyl cyanine dye to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the reaction mixture using column chromatography, such as silica gel chromatography, to isolate the desired product.", "Step 4: Characterize the final product using various spectroscopic techniques, such as NMR, IR, and UV-Vis spectroscopy, to confirm its identity and purity."] }

946135-47-3

Molecular Formula

C35H46As2N2O6S6

Molecular Weight

933.0 g/mol

IUPAC Name

4-[5-(1,3,2-dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C35H46As2N2O6S6/c1-34(2)28-24-26(36-46-18-19-47-36)12-14-30(28)38(16-5-7-22-50(40,41)42)32(34)10-9-11-33-35(3,4)29-25-27(37-48-20-21-49-37)13-15-31(29)39(33)17-6-8-23-51(43,44)45/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,40,41,42,43,44,45)

InChI Key

UDHHTMYURAAYGN-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C

synonyms

5-(1,3,2-Dithiarsolan-2-yl)-2-[3-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt;  AsCy3; 

Origin of Product

United States

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